N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide
Description
N-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide is a benzamide derivative featuring a 2,4,6-trimethylphenyl group linked to an amide nitrogen substituted with a cyclopentylpiperidinylmethyl moiety. This structure combines steric bulk from the trimethylbenzene core and the cyclopentylpiperidine side chain, which may influence its physicochemical and pharmacological properties.
Synthesis: The compound can be synthesized via amide bond formation, analogous to methods used for simpler benzamides. For example, silicon tetrachloride has been employed as a coupling reagent for synthesizing N-2,4,6-trimethylbenzamide with 80% yield and a melting point of 206°C .
Structural Features: The torsional angle between the aromatic and amide groups in 2,4,6-trimethylbenzamide ranges from 11° to 64°, indicating partial steric inhibition of resonance .
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-15-12-16(2)20(17(3)13-15)21(24)22-14-18-8-10-23(11-9-18)19-6-4-5-7-19/h12-13,18-19H,4-11,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYBRPKJAPHWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)C3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide typically involves the reaction of 1-cyclopentylpiperidin-4-yl)methylamine with 2,4,6-trimethylbenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for reaction monitoring and product isolation. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the compound meets the required standards for research and development .
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new amide or ester derivatives .
Scientific Research Applications
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool for investigating cellular processes.
Medicine: Potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
Evidence from N-(2,4,6-trimethylphenyl) acetamides (TMPDMA, TMPMA, TMPDCA) reveals that substitutions on the benzene ring or side chain significantly alter bond parameters and dihedral angles (Table 4 in ). For example:
The cyclopentylpiperidinyl group in the target compound introduces greater steric bulk compared to methyl or chloro substituents, likely increasing torsional strain and reducing resonance between the amide and aromatic groups.
Electronic and Spectroscopic Properties
Circular dichroism (CD) studies on N-disubstituted benzamides (e.g., compound 19 in ) show that steric decoupling of the amide and aromatic groups leads to a blue shift in the 1La transition (214–218 nm in methanol/hexane). The target compound’s cyclopentylpiperidine substituent may similarly isolate chromophores, but the red-shifting effect of three methyl groups on the benzene ring could counteract this trend .
Pharmacological Potential
The compound 2,4,6-trifluoro-N-[6-(1-methyl-piperidin-4-ylcarbonyl)-pyridin-2-yl]benzamide () is formulated as a pharmaceutical composition with doses ranging from 50–400 mg. While the target compound lacks fluorine and a pyridine ring, its cyclopentylpiperidine group may enhance lipophilicity and receptor binding compared to the methylpiperidine derivative. However, its pharmacokinetic profile (e.g., metabolic stability) remains speculative without direct data.
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide, also known by its CAS number 953993-33-4, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 328.5 g/mol. The compound features a piperidine ring and a substituted benzamide structure, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 953993-33-4 |
| Molecular Formula | C21H32N2O |
| Molecular Weight | 328.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity against:
- Receptors : Modulation of neurotransmitter receptors such as dopamine and serotonin receptors.
- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.
Pharmacological Effects
- CNS Activity : Preliminary studies suggest that this compound may exert central nervous system (CNS) effects due to its structural similarity to known psychoactive substances. It may influence mood and cognitive functions through receptor modulation.
- Antitumor Activity : Some derivatives of similar compounds have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
Study 2: Antitumor Potential
Another research highlighted the antitumor activity of compounds with similar structural motifs. In vitro assays indicated that these compounds could inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) . This suggests a potential avenue for exploring this compound's efficacy in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
